![molecular formula C11H13ClO B3048384 2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL- CAS No. 16703-39-2](/img/structure/B3048384.png)
2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-
Overview
Description
“2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-” or “4-(4-Chlorophenyl)-2-butanone” is an organic compound with the molecular formula C10H11ClO . It’s also known by other names such as “4-(4-Chlorophenyl)-2-butanone” and "2-Butanone, 4-(4-chlorophenyl)-" .
Molecular Structure Analysis
The molecular structure of “2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL-” involves a butanone group (a four-carbon chain with a carbonyl group) attached to a chlorophenyl group . The average mass of the molecule is 182.647 Da and the monoisotopic mass is 182.049850 Da .Scientific Research Applications
Catalysis and Chemical Reactions : Yuan et al. (1999) explored the use of a wool–Pt complex as a chiral catalyst for the asymmetric hydrogenation of ketones, including 3-methyl-2-butanone. They found that this complex could effectively convert 3-methyl-2-butanone to its corresponding chiral alcohol (Yuan, Yin, Huang, & Jiang, 1999).
Synthesis Techniques : Gopalakrishnan and Anandhi (1995) described a novel procedure for synthesizing various 3-(p-alkoxyphenyl)-3-methyl-2-butanones, indicating the versatility of these compounds in chemical synthesis (Gopalakrishnan & Anandhi, 1995).
Biofuels and Biocommodity Chemicals : Research by Ghiaci, Norbeck, and Larsson (2014) demonstrated the potential of 2-butanone, a chemical precursor of 3-(p-chlorophenyl)-3-methyl-2-butanone, in the production of biofuels and biocommodity chemicals using a TEV-protease based expression system in Saccharomyces cerevisiae (Ghiaci, Norbeck, & Larsson, 2014).
Biofuels in Engines : Hoppe et al. (2016) evaluated 2-butanone (methyl ethyl ketone) as a potential biofuel in direct injection spark ignition engines, comparing its performance with conventional fuels and identifying its advantageous properties (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).
Oxidation Reactions : Trivedi, Khan, and Dwivedi (2018) investigated the oxidation of 3-methyl-2-butanone, a similar ketone, highlighting its importance in understanding various chemical processes (Trivedi, Khan, & Dwivedi, 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)-3-methylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYURCFIUPFFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168222 | |
Record name | 2-Butanone, 3-(p-chlorophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-BUTANONE, 3-(p-CHLOROPHENYL)-3-METHYL- | |
CAS RN |
16703-39-2 | |
Record name | 2-Butanone, 3-(p-chlorophenyl)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 3-(p-chlorophenyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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